molecular formula C17H16BrN3O4S2 B2479340 4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865159-69-9

4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2479340
M. Wt: 470.36
InChI Key: JIMZZYHTLLPXOR-JZJYNLBNSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include other names or synonyms for the compound.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Importance in Medicinal Chemistry

The unique structural features of benzothiazole derivatives, such as 4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide, make them significant in medicinal chemistry. Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological activities due to the versatility of their scaffold, which allows for a high degree of structural diversity. This diversity has proven useful in the search for new therapeutic agents, with benzothiazole derivatives showing activities across anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer domains, among others. The structural variations, particularly substitutions on the C-2 carbon atom and C-6, are crucial for their varied biological activities, underscoring the importance of benzothiazole derivatives in drug discovery and development (Bhat & Belagali, 2020).

Pharmacological Activities

Benzothiazole derivatives, including the specified compound, are integrated into numerous pharmacological studies due to their wide range of biological activities. These compounds are central to many bioactive molecules, both natural and synthetic, that are pivotal in addressing various health disorders. The pharmacological significance of benzothiazole derivatives extends to their application in treating conditions such as microbial infections, chronic diseases like diabetes and cancer, and inflammatory conditions. Their therapeutic potential is further highlighted by their integration into molecules that serve as clinical drugs, offering a promising avenue for the development of new medicinal agents with high therapeutic efficacy (Keri, Patil, Patil, & Budagumpi, 2015).

Therapeutic Agent Development

The development of benzothiazole-based chemotherapeutic agents emphasizes the scaffold's versatility in medicinal chemistry. Various patents filed between 2010 and 2014 pertain to the anticancer, antimicrobial, anti-inflammatory, and other biological activities of benzothiazole derivatives. This highlights the increasing importance of the benzothiazole nucleus in drug discovery. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the development of chemical libraries that could aid in the discovery of new chemical entities, potentially leading to market progression. The focus on benzothiazole derivatives in cancer research, in particular, underscores their critical role in therapeutic agent development, with several compounds showing the potential to progress into the market or requiring further study for adequate evaluation (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-known compound, some of this information might not be available. It’s always important to refer to reliable sources when researching a specific compound.


properties

IUPAC Name

4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S2/c1-25-9-8-21-14-7-6-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMZZYHTLLPXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

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